molecular formula C16H14FNO3 B8384403 1-(4-Fluorophenyl)-4-nitro-3-phenylbutan-1-one

1-(4-Fluorophenyl)-4-nitro-3-phenylbutan-1-one

Cat. No. B8384403
M. Wt: 287.28 g/mol
InChI Key: VKFYUNNVODDQAU-UHFFFAOYSA-N
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Patent
US09317012B2

Procedure details

In a 1 L flask, 138.8 g (613 mmol) of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one were dissolved in 825 g of methanol, admixed with 187.0 g (3.06 mol) of nitromethane and 224.1 g (3.06 mol) of diethylamine and refluxed for 16 h. The solvent was half distilled off in vacuo and the precipitated solid was separated off and dried to constant weight in vacuo to obtain 167.7 g (583 mmol) of 1-(4-fluorophenyl)-4-nitro-3-phenylbutan-1-one.
Quantity
138.8 g
Type
reactant
Reaction Step One
Quantity
825 g
Type
solvent
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step Two
Quantity
224.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])/[CH:9]=[CH:10]/[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1.[N+:18]([CH3:21])([O-:20])=[O:19].C(NCC)C>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:17])[CH2:9][CH:10]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:21][N+:18]([O-:20])=[O:19])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
138.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(\C=C\C1=CC=CC=C1)=O
Name
Quantity
825 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
187 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
224.1 g
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 h
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the precipitated solid was separated off
CUSTOM
Type
CUSTOM
Details
dried to constant weight in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(C[N+](=O)[O-])C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 583 mmol
AMOUNT: MASS 167.7 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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